

A Researcher's Guide to Confirming the Identity of Synthesized Propoxycyclohexane

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Compound of Interest		
Compound Name:	Propoxycyclohexane	
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For professionals engaged in drug development and chemical research, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive analytical comparison for verifying the successful synthesis of **propoxycyclohexane**. We present key experimental data for **propoxycyclohexane** alongside three structural alternatives: methoxycyclohexane, ethoxycyclohexane, and the isomeric propylcyclohexane. Detailed experimental protocols are included to facilitate accurate and reproducible characterization.

Comparison of Analytical Data for Identity Confirmation

The definitive identification of a synthesized compound is achieved by comparing its spectroscopic properties with those of known standards or predicted data. Below is a comparative summary of key analytical data for **propoxycyclohexane** and its alternatives.

Table 1: ¹H NMR Data (Predicted for **Propoxycyclohexane**, Experimental for Alternatives)



Compound	Chemical Shift (δ, ppm) and Multiplicity
Propoxycyclohexane (Predicted)	~3.45 (t, 2H, -O-CH ₂ -CH ₂ -CH ₃), ~3.25 (m, 1H, -O-CH-), ~1.80-1.10 (m, 10H, cyclohexyl-H), ~1.55 (sextet, 2H, -O-CH ₂ -CH ₂ -CH ₃), ~0.90 (t, 3H, -CH ₂ -CH ₃)
Methoxycyclohexane	~3.30 (s, 3H, -O-CH ₃), ~3.20 (m, 1H, -O-CH-), ~1.90-1.10 (m, 10H, cyclohexyl-H)
Ethoxycyclohexane	~3.45 (q, 2H, -O-CH ₂ -CH ₃), ~3.25 (m, 1H, -O-CH-), ~1.90-1.10 (m, 10H, cyclohexyl-H), ~1.20 (t, 3H, -O-CH ₂ -CH ₃)
Propylcyclohexane	~1.70-0.80 (m, 18H, overlapping propyl and cyclohexyl protons)

Table 2: 13C NMR Data (Predicted for Propoxycyclohexane, Experimental for Alternatives)

Compound	Chemical Shift (δ, ppm)
Propoxycyclohexane (Predicted)	~78.0 (-O-CH-), ~70.0 (-O-CH ₂ -), ~32.0, ~26.0, ~24.0 (cyclohexyl carbons), ~23.0 (-O-CH ₂ -CH ₂ -), ~10.0 (-CH ₃)
Methoxycyclohexane	~78.5 (-O-CH-), ~56.0 (-O-CH ₃), ~32.2, ~26.1, ~24.5 (cyclohexyl carbons)
Ethoxycyclohexane	~78.2 (-O-CH-), ~64.0 (-O-CH ₂ -), ~32.1, ~26.0, ~24.3 (cyclohexyl carbons), ~15.8 (-CH ₃)
Propylcyclohexane	~38.0, ~34.0, ~27.0, ~21.0, ~14.5 (overlapping propyl and cyclohexyl carbons)

Table 3: Mass Spectrometry Data (m/z) (Predicted Fragmentation for **Propoxycyclohexane**)



Compound	Molecular Ion (M+)	Key Fragment Ions
Propoxycyclohexane (Predicted)	142	99 (M-C ₃ H ₇), 83 (C ₆ H ₁₁ +), 57 (C ₄ H ₉ +), 43 (C ₃ H ₇ +)
Methoxycyclohexane	114	83 (M-OCH ₃), 82, 55
Ethoxycyclohexane	128	83 (M-OC ₂ H ₅), 82, 55, 45
Propylcyclohexane	126	83 (M-C ₃ H ₇), 69, 55, 41

Table 4: Infrared (IR) Spectroscopy Data (Predicted for **Propoxycyclohexane**)

Compound	Key Absorption Bands (cm⁻¹)
Propoxycyclohexane (Predicted)	~2930, 2855 (C-H stretch), ~1100 (strong, C-O-C stretch)
Methoxycyclohexane	~2930, 2850 (C-H stretch), ~1095 (strong, C-O-C stretch)
Ethoxycyclohexane	~2930, 2850 (C-H stretch), ~1100 (strong, C-O-C stretch)
Propylcyclohexane	~2925, 2850 (C-H stretch) (absence of strong C-O-C stretch)

Experimental Protocols

Accurate and reproducible data are paramount for the correct identification of synthesized compounds. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately
 0.7 mL of a deuterated solvent (e.g., CDCl₃).



- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, with a longer relaxation delay (2-5 seconds) and a greater number of scans due to the low natural abundance of ¹³C.
 Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Methodology:
 - Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
 - Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.
 - Acquire the mass spectrum, ensuring a mass range that will include the expected molecular ion.
 - Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr)
 to create a thin film.



- Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a small amount of the sample directly on the ATR crystal.
- Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Identify the characteristic absorption bands, paying close attention to the C-H stretching region (2800-3000 cm⁻¹) and the C-O-C stretching region for ethers (around 1100 cm⁻¹).
 [1][2][3][4][5]

Visualizing the Confirmation Workflow and Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for compound identification and a potential synthetic route for **propoxycyclohexane**.



Synthesis Synthesize Propoxycyclohexane Purify Crude Product Analytical Characterization 1H NMR Spectroscopy Data Comparison and Confirmation Compare Experimental Data with Predicted/Reference Spectra Confirm Identity and Purity

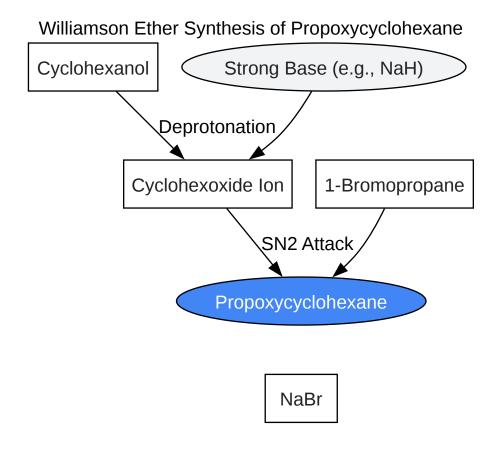
Workflow for Identity Confirmation of Synthesized Propoxycyclohexane

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Workflow for confirming the identity of synthesized propoxycyclohexane.

A common method for synthesizing ethers like **propoxycyclohexane** is the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.





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Reaction scheme for the Williamson ether synthesis of **propoxycyclohexane**.

By systematically applying these analytical techniques and comparing the acquired data with predicted values and those of known related compounds, researchers can confidently confirm the identity and purity of their synthesized **propoxycyclohexane**. This rigorous approach is fundamental to the integrity and reproducibility of scientific research.

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